molecular formula C14H10BrClO2 B1372419 2-[(4-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-19-0

2-[(4-Bromobenzyl)oxy]benzoyl chloride

Cat. No. B1372419
CAS RN: 1160250-19-0
M. Wt: 325.58 g/mol
InChI Key: XWVFEKFBIXAFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 and a molecular weight of 325.59 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2-[(4-Bromobenzyl)oxy]benzoyl chloride” is 1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.59 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Organic Synthesis

2-[(4-Bromobenzyl)oxy]benzoyl chloride: is a valuable intermediate in organic synthesis . It is used to introduce the benzoyl protecting group in the synthesis of complex organic molecules. This compound can react with various nucleophiles, facilitating the formation of ketones, alcohols, and esters, which are crucial in synthesizing a wide range of organic compounds.

Pharmaceuticals

In the pharmaceutical industry, this chemical serves as a building block for the synthesis of various drug molecules . Its reactivity with different organic substrates allows for the creation of benzoyl derivatives, which are common motifs in many pharmaceuticals. This versatility makes it an essential reagent in drug discovery and development processes.

Agrochemicals Research

The compound finds applications in the development of agrochemicals . As an intermediate, it is used to synthesize compounds that exhibit properties beneficial for plant protection products. Its role in creating new molecules helps in the discovery of novel pesticides and herbicides, contributing to more efficient and sustainable agriculture.

Dyestuff Industry

In the dyestuff industry, 2-[(4-Bromobenzyl)oxy]benzoyl chloride is utilized for synthesizing various dyes and pigments . The benzoyl group is a common component in many dye molecules, and this compound provides a straightforward route to introduce this functional group, enabling the creation of a diverse palette of colors for different applications.

Proteomics Research

This compound is also a specialty product for proteomics research . It can be used to modify proteins or peptides, which can then be analyzed to understand protein function and interaction. Its ability to react selectively with certain amino acid residues makes it a useful tool in the study of protein structure and function.

Biopharma Production

In biopharmaceutical production, 2-[(4-Bromobenzyl)oxy]benzoyl chloride is used in the synthesis of advanced intermediates that are required for the production of therapeutic proteins and peptides . Its role in the modification of side chains or the protection of functional groups is crucial during the synthesis of complex biomolecules.

Analytical Chemistry

Lastly, this compound is employed in analytical chemistry as a derivatization agent . It is used to modify chemical compounds to make them more suitable for analysis by techniques such as chromatography or mass spectrometry. This enables more accurate and sensitive detection of substances in various samples.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and hazard information .

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFEKFBIXAFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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